1-(Allyloxy)-2-nitrobenzene
Overview
Description
1-(Allyloxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an allyloxy group (-OCH2CH=CH2) attached to the benzene ring at the first position and a nitro group (-NO2) at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Allyloxy)-2-nitrobenzene can be synthesized through a multi-step process starting from commercially available 2-nitrophenol. The general synthetic route involves the following steps:
Allylation: 2-nitrophenol is reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxy)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.
Reduction: Formation of 1-(allyloxy)-2-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Allyloxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Its derivatives may have potential biological activities and can be used in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-2-nitrobenzene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst.
Oxidation: The allyloxy group is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Similar in structure but with an additional propoxy group.
1,4-Diallyloxybenzene: Contains two allyloxy groups.
1,4-Dipropoxybenzene: Contains two propoxy groups.
Uniqueness
1-(Allyloxy)-2-nitrobenzene is unique due to the presence of both an allyloxy group and a nitro group on the benzene ring, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-nitro-2-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNCJJYXMNGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460826 | |
Record name | 1-(allyloxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55339-51-0 | |
Record name | 1-(allyloxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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